1,2-Di-tert-butylbenzene
Overview
Description
1,2-Di-tert-butylbenzene is a derivative of benzene where two tert-butyl groups are substituted at the 1 and 2 positions of the benzene ring. This substitution pattern impacts the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of derivatives of di-tert-butylbenzene can be achieved through various methods. For instance, the synthesis of polyimides containing tert-butyl side groups involves a polycondensation reaction using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with different aromatic tetracarboxylic dianhydrides . Another example is the difunctionalization of styrenes to produce (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene, which is achieved using electrophilic perfluoroalkyl and tert-butylperoxy radicals at room temperature . Additionally, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is conducted by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride .
Molecular Structure Analysis
The molecular structure of di-tert-butylbenzene derivatives can be complex. For example, the crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, indicates strong intermolecular interactions and good packing ability due to its symmetric nature . In contrast, the structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene is planar with specific bond angles and lengths, as determined by X-ray analysis and photoelectron spectra .
Chemical Reactions Analysis
Di-tert-butylbenzene undergoes various chemical reactions. Nitration of 1,2-di-tert-butylbenzene yields a high percentage of 3-nitro-1,2-di-tert-butylbenzene and other dinitro derivatives upon further nitration . Bromination of 1,4-di-tert-butylbenzene results in the formation of several brominated products, including 1,4-di-tert-butyl-2-bromobenzene and dibromobenzenes . Hydrogenation of 1,2-di-tert-butylbenzene using rhodium and platinum catalysts leads to the formation of cis- and trans-1,2-di-tert.butylcyclohexane .
Physical and Chemical Properties Analysis
The introduction of tert-butyl groups in polyimides results in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures . The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential suggests that the decomposition of the O-C bond in alkoxy substitution groups is a key step . The molecular structure and internal ordering in liquid 1,3,5-tri-tert-butylbenzene have been studied using X-ray diffraction, revealing insights into the local packing and orientation of molecules .
Scientific Research Applications
Catalysis and Hydrogenation
1,2-Di-tert-butylbenzene has been studied for its behavior in hydrogenation reactions. Research by Graaf, Bekkum, and Wepster (2010) focused on its hydrogenation under the influence of rhodium and platinum catalysts. The study isolated and characterized products like cis- and trans-1,2-di-tert.butylcyclohexane, revealing insights into the reaction pathways and rate comparisons with other compounds (Graaf, Bekkum, & Wepster, 2010).
Thermodynamic Properties
Chirico and Steele (2009) contributed to understanding the thermodynamic properties of tert-butylbenzene and its derivatives. Their work, though a corrigendum, emphasizes the importance of accurate thermodynamic data in scientific research involving these compounds (Chirico & Steele, 2009).
Polyimide Development
A study by Chern and Tsai (2008) explored the synthesis of novel polyimides using derivatives of 1,2-Di-tert-butylbenzene. These polyimides displayed unique properties like low dielectric constants and high thermal stability, potentially useful in various industrial applications (Chern & Tsai, 2008).
Chemical Equilibrium in Reactions
Verevkin et al. (2008) investigated the chemical equilibrium in reactions involving tert-butylbenzenes. Their study, using chloroaluminate ionic liquids as a catalyst, provided valuable data for understanding reaction enthalpies and equilibrium constants, essential for chemical engineering and process optimization (Verevkin et al., 2008).
Organometallic Chemistry
Reck and Winter (1997) synthesized and characterized 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene. Their work contributed to the field of organometallic chemistry, offering insights into the properties and potential applications of dimagnesiated aromatic compounds (Reck & Winter, 1997).
Safety And Hazards
properties
IUPAC Name |
1,2-ditert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZURZHQMGVKJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143774 | |
Record name | 1,2-Di-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di-tert-butylbenzene | |
CAS RN |
1012-76-6 | |
Record name | 1,2-Di-tert-butylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Di-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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